2',4',5'-Trifluoroacetophenone oxime
Description
2',4',5'-Trifluoroacetophenone oxime is a fluorinated oxime derivative characterized by a trifluoroacetyl group substituted at the 2', 4', and 5' positions of the phenyl ring (Figure 1). Its molecular formula is C₈H₅F₃NOH, with a molecular weight of 191.13 g/mol (calculated from ). This compound is primarily used in organic synthesis, particularly as a precursor for carbamate insecticides and heterocyclic compounds . Its oxime group (–NOH) enables participation in cyclization and condensation reactions, while the fluorine substituents enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
(NZ)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3/b12-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWAFPYIEKQWQI-QCDXTXTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,5’-Trifluoroacetophenone oxime typically involves the reaction of 2’,4’,5’-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the oxime derivative.
Industrial Production Methods: Industrial production of 2’,4’,5’-Trifluoroacetophenone oxime follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,5’-Trifluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2’,4’,5’-Trifluoroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2’,4’,5’-Trifluoroacetophenone oxime involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, influencing their reactivity and stability. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of fluorine substituents significantly influence reactivity and biological activity. Key analogs include:
Key Findings :
- Fluorine vs. Methoxy Groups : The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl carbon, enhancing reactivity in cyclization reactions (e.g., with o-phenylenediamine) compared to methoxy-substituted analogs .
- Positional Effects : 2',4',5'-Trifluoro substitution creates a sterically hindered environment, slowing reaction kinetics but improving thermal stability relative to 3',5'-difluoro analogs .
Key Findings :
Physicochemical Properties
Fluorine substituents significantly alter solubility and stability:
| Compound | LogP (Predicted) | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| This compound | 2.8 | 0.12 | >200 |
| 3',5'-Difluoroacetophenone oxime | 2.1 | 0.45 | 180 |
| 4'-Methoxyacetophenone oxime | 1.3 | 2.8 | 150 |
Biological Activity
2',4',5'-Trifluoroacetophenone oxime is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, particularly in the context of anticancer and anti-inflammatory activities.
This compound is characterized by the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic applications.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms nitroso derivatives | Hydrogen peroxide, peracids |
| Reduction | Yields corresponding amines | Sodium borohydride, lithium aluminum hydride |
| Substitution | Fluorine atoms can be replaced by nucleophiles | Amines, thiols under basic conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of fluorine enhances its electrophilic character, allowing it to form strong bonds with nucleophiles. This interaction can modulate the activity of enzymes and receptors involved in critical biological pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Case Study : In a study involving human colorectal carcinoma (HCT-116) cells, the compound exhibited an IC50 value ranging from 0.1 to 1 µM, indicating potent inhibitory effects on cell growth .
- Table 2: Anticancer Activity Data
| Cell Line | Treatment (mg/kg) | IC50 (µM) |
|---|---|---|
| HCT-116 | 10-50 (i.g.) | 0.1–1 |
| A549 (Lung Cancer) | 4 (orally) | 0.025 |
| MV4-11 (Leukemia) | 20 (orally) | 0.001 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial in conditions where inflammation plays a significant role.
- Mechanism : It is believed that the compound modulates signaling pathways such as NF-kB activation, leading to reduced expression of inflammatory markers.
- Research Findings : In LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-α and IL-6 levels .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its ability to act as a building block for more complex molecules opens avenues for developing new therapeutic agents.
- Pharmaceutical Intermediate : Utilized in synthesizing kinase inhibitors targeting cancer pathways.
- Specialty Chemicals : Employed in producing materials with enhanced properties due to fluorination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
